molecular formula C16H18S2 B14503927 1-Phenylsulfanylbutan-2-ylsulfanylbenzene CAS No. 64342-86-5

1-Phenylsulfanylbutan-2-ylsulfanylbenzene

Katalognummer: B14503927
CAS-Nummer: 64342-86-5
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: NPARZZMSDPBYFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the formation of sulfanyl groups and their subsequent attachment to a butane backbone. One common method involves the reaction of 1-bromobutane with thiophenol in the presence of a base such as sodium hydroxide to form 1-phenylsulfanylbutane. This intermediate can then be further reacted with another equivalent of thiophenol under similar conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as bromine, chlorine, or nitronium ions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenylsulfanylbutan-2-ylsulfanylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular pathways.

Vergleich Mit ähnlichen Verbindungen

    1-Phenylsulfanylbutane: Lacks the second sulfanyl group, making it less versatile in chemical reactions.

    1-Phenylsulfanylpropane: Shorter carbon chain, leading to different physical and chemical properties.

    1-Phenylsulfanylpentane: Longer carbon chain, affecting its reactivity and applications.

Uniqueness: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. The specific arrangement of these groups on a butane backbone provides distinct chemical and physical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

64342-86-5

Molekularformel

C16H18S2

Molekulargewicht

274.4 g/mol

IUPAC-Name

1-phenylsulfanylbutan-2-ylsulfanylbenzene

InChI

InChI=1S/C16H18S2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3

InChI-Schlüssel

NPARZZMSDPBYFA-UHFFFAOYSA-N

Kanonische SMILES

CCC(CSC1=CC=CC=C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.